Tetrabromophthalic acid

Flame Retardancy Polymer Chemistry Halogen Efficiency

Formulators face a trade-off: additive flame retardants compromise mechanical integrity. Tetrabromophthalic acid (TBPA) resolves this as a reactive diacid monomer, directly esterifying into the polymer backbone for permanent, non-blooming FR. • 66.4% w/w Br enables self-extinguishing at 10-12% loading in unsaturated polyesters. • Yields inherently FR PU foams at 4-6 wt% via TBPA-based polyester polyols. • Thermally stable (mp 277-279°C); ≥95% purity, white crystalline solid. Supplied for FRP, PU foam, and specialty ester synthesis. Bulk & R&D quantities available.

Molecular Formula C8H2Br4O4
Molecular Weight 481.71 g/mol
CAS No. 13810-83-8
Cat. No. B119883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromophthalic acid
CAS13810-83-8
Synonyms2,3,4,5-tetrabromo phthalic acid
tetrabromophthalic acid
tetrabromophthalic acid, aluminum salt
tetrabromophthalic acid, dipotassium salt
tetrabromophthalic acid, disodium salt
tetrabromophthalic acid, magnesium salt
tetrabromophthalic acid, nickel salt
Molecular FormulaC8H2Br4O4
Molecular Weight481.71 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O
InChIInChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
InChIKeyXIRDTMSOGDWMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromophthalic Acid Technical Baseline


Tetrabromophthalic acid (TBPA) is an aromatic, tetrabrominated dicarboxylic acid with the molecular formula C₈H₂Br₄O₄ and a molecular weight of 481.72 g/mol. It is characterized by a high bromine content of approximately 66.4% by weight and a melting point of 277–279°C . TBPA serves as a critical reactive flame-retardant intermediate and monomer, primarily utilized in the synthesis of unsaturated polyester resins, polyols, and specialty esters for imparting permanent flame resistance to polymeric materials [1].

Reactive intermediate for polycondensation and polyester synthesis
High bromine content (~66% w/w) enables lower loading for flame retardancy
Thermal stability up to ~279°C supports high-temperature polymer processing

Tetrabromophthalic Acid Substitution Challenges


In procurement and formulation, tetrabromophthalic acid cannot be directly substituted with its anhydride counterpart or other in-class halogenated diacids without fundamentally altering the chemical kinetics, final polymer architecture, and performance properties. While tetrabromophthalic anhydride (CAS 632-79-1) is a common alternative, it requires a hydrolysis step to function as the diacid in aqueous or polycondensation reactions where the acid's specific solubility and reactivity profile is required [1]. Furthermore, substituting with a chlorinated analog like tetrachlorophthalic acid results in a significantly lower halogen content and reduced flame-retardant efficiency, necessitating higher loading levels that compromise the physical properties of the host polymer [2]. The selection of TBPA over its alternatives is therefore driven by specific quantitative performance metrics detailed in the evidence below.

Anhydride counterpart (CAS 632-79-1)

May require hydrolysis to function as diacid; alters reaction kinetics and final polymer architecture.

Chlorinated analog (tetrachlorophthalic acid)

Lower halogen content reduces FR efficiency; higher loading may compromise physical properties.

Tetrabromophthalic Acid Selection Evidence


Flame Retardant Efficiency: Bromine vs. Chlorine

The high bromine content of tetrabromophthalic acid (66.4% w/w) enables significantly lower loading levels to achieve equivalent flame retardancy compared to chlorinated analogs. The minimum concentration of bromine required for self-extinguishing properties in polyester resins is 10–12%, whereas for chlorine, the requirement is 20–25% [1]. This class-level inference is supported by direct performance data on brominated polyesters, which demonstrate superior efficiency over chlorine-based systems [2].

FR Efficiency
Class-level inference
10–12% Br required
vs 20–25% Cl
Lower loading helps maintain polymer mechanical properties
Context-dependent; verify in target system
Flame Retardancy Polymer Chemistry Halogen Efficiency

Ames Test Genotoxicity Profile

Tetrabromophthalic acid was evaluated for mutagenic potential using the standard Ames Salmonella/microsome mutagenicity test. In a direct head-to-head study, both tetrabromophthalic acid and its anhydride counterpart were found to be non-mutagenic across all tested strains and conditions [1]. This result differentiates TBPA from a subset of brominated flame retardants that have raised toxicological concerns and faced regulatory restrictions [2].

Ames Mutagenicity
Head-to-head
Non-mutagenic (negative)
Both acid and anhydride
Supports favorable regulatory profile
Qualitative result; limited to tested strains
Toxicology Genetic Toxicology Regulatory Science

Thermal Stability in Polymer Processing

Tetrabromophthalic acid exhibits high thermal stability, a critical attribute for its use as a reactive intermediate in polymers processed at elevated temperatures. It has a reported melting point of 277–279°C and a predicted boiling point of ~494°C at 760 mmHg . This stability ensures the compound remains intact during the initial stages of polycondensation reactions, such as those in polyester and polyurethane synthesis, without premature degradation [1]. This contrasts with some additive flame retardants which may volatilize or decompose at the high processing temperatures required for engineering thermoplastics [2].

Thermal Stability
Class-level inference
M.p. 277–279°C
Stable during high-temperature polycondensation
Predicted b.p. ~494°C; DSC-based melting
Thermal Analysis Polymer Processing Material Science

Tetrabromophthalic Acid Application Scenarios


Flame-Retardant Polyester Resin Synthesis

TBPA is directly esterified into the backbone of unsaturated polyester resins, imparting permanent flame retardancy. Its high bromine content (66.4% w/w) enables a 10–12% bromine loading in the final resin to achieve self-extinguishing properties, as established by class-level performance data [1]. This makes it a key monomer for producing flame-retardant fiberglass-reinforced plastics (FRP) used in marine, construction, and transportation applications.

Intermediate for Flame Retardant Additives

TBPA serves as the core building block for synthesizing advanced flame-retardant additives, such as tetrabromophthalic acid esters and allylic derivatives. These specialized esters, as described in patent literature, exhibit high softening temperatures (e.g., 270-280°C) and exceptional bromine content (up to 75% w/w), enabling their use as thermally stable, non-blooming flame retardants in high-temperature thermoplastics [2].

Flame-Retardant Polyurethane Polyols

As a diacid, TBPA is reacted with glycols to produce bromine-containing polyester polyols. These polyols are then used to manufacture rigid and flexible polyurethane foams with inherent flame resistance. Patent literature confirms the use of TBPA-based polyols at levels of 4–6 weight percent in foam formulations to achieve significant fire-retardant performance without compromising insulation properties [3].

Wash-Durable Textile Flame Retardancy

The ionizable nature of TBPA, forming tetrabromophthalate salts, is exploited in textile finishing. A patented process demonstrates that treating synthetic polyamide fabrics (like Nylon 66) with an aqueous ionizable tetrabromophthalate solution at pH 2 and elevated temperatures imparts a wash-durable flame-retardant finish [4]. This specific application leverages the solubility and ionic character of TBPA, which differs fundamentally from its anhydride counterpart.

Application
Selection Property
Validation Focus
Flame-retardant polyester resins
Reactive diacid for permanent flame retardancy via backbone incorporation
Self-extinguishing performance at low halogen loading
Flame retardant additive intermediates
High bromine content and thermal stability for non-blooming ester derivatives
Softening temperature and bromine retention in thermoplastics
Flame-retardant polyurethane polyols
Diacid reactivity with glycols to form brominated polyester polyols
Foam fire performance at typical incorporation levels
Wash-durable textile finishes
Ionizable tetrabromophthalate salt for aqueous processing
Wash durability and pH-controlled application conditions

Technical Documentation Hub

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36 linked technical documents
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